Tris(trimethylsilyl)-benzoyl-silane
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Overview
Description
Tris(trimethylsilyl)-benzoyl-silane is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to a benzoyl-silane core. This compound is notable for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(trimethylsilyl)-benzoyl-silane can be synthesized through the reaction of trimethylsilyl chloride with benzoyl chloride in the presence of a base such as lithium or sodium. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows: [ \text{3 (CH}_3\text{)_3SiCl + C}_6\text{H}_5\text{COCl + 3 Li → (CH}_3\text{)_3Si}_3\text{C}_6\text{H}_5\text{CO + 3 LiCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tris(trimethylsilyl)-benzoyl-silane undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding benzyl-silane derivative.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Reduction: Benzyl-silane derivatives.
Substitution: Various substituted benzoyl-silane compounds.
Oxidation: Benzoic acid derivatives.
Scientific Research Applications
Tris(trimethylsilyl)-benzoyl-silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tris(trimethylsilyl)-benzoyl-silane involves the generation of silyl radicals under specific conditions. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar radical-based reactivity.
Tris(trimethylsilyl)amine: Known for its use in radical reactions and as a precursor in the synthesis of other organosilicon compounds.
Uniqueness
Tris(trimethylsilyl)-benzoyl-silane is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other tris(trimethylsilyl) compounds. This uniqueness makes it valuable in specific applications where the benzoyl functionality is advantageous.
Properties
CAS No. |
60154-95-2 |
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Molecular Formula |
C16H32OSi4 |
Molecular Weight |
352.76 g/mol |
IUPAC Name |
phenyl-tris(trimethylsilyl)silylmethanone |
InChI |
InChI=1S/C16H32OSi4/c1-18(2,3)21(19(4,5)6,20(7,8)9)16(17)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
HOUUKFRQPVOPQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C(=O)C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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